molecular formula C17H14N2O2 B7564930 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one

Cat. No.: B7564930
M. Wt: 278.30 g/mol
InChI Key: PHEMZEZEHPSCNX-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one typically involves the condensation of 2-aminobenzoyl chloride with 4-methoxybenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinoxaline derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, such as signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cell proliferation and survival. By inhibiting STAT3, the compound can induce apoptosis and inhibit the growth of cancer cells. Additionally, it may modulate other signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)ethenyl]quinoxaline
  • 4-Methoxyphenylquinoxaline
  • 2-(4-Methoxyphenyl)quinoxaline

Uniqueness

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is unique due to the presence of the (E)-2-(4-methoxyphenyl)ethenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for various applications in research and industry .

Properties

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMZEZEHPSCNX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.